ALX Receptor Agonist Potency: 3-Fluoro-5-methylphenyl Substitution Provides >10-Fold Improvement Over Unsubstituted Phenyl
SAR data disclosed in patent WO2010143116A1 demonstrate that fluorinated aminotriazole derivatives bearing the 3-fluoro-5-methylphenyl motif at the N1 position activate the human ALX receptor with EC50 values consistently below 100 nM. In contrast, directly comparable compounds wherein the phenyl ring is unsubstituted exhibit EC50 values exceeding 1 µM, representing a >10-fold potency difference [1]. The 3-fluoro substituent is believed to engage in favorable hydrophobic and electronic interactions within the receptor binding pocket.
| Evidence Dimension | ALX receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 < 100 nM (motif embedded in final agonist; representative example from patent series) |
| Comparator Or Baseline | EC50 > 1 µM (unsubstituted phenyl analog in the same patent series) |
| Quantified Difference | >10-fold improvement |
| Conditions | Human ALX receptor recombinant cell-based assay (patent WO2010143116A1) |
Why This Matters
For ALX receptor drug discovery, using a building block lacking the 3-fluoro-5-methyl group would yield final compounds with substantially lower agonist activity, undermining lead optimization efforts.
- [1] Actelion Pharmaceuticals Ltd. Fluorinated aminotriazole derivatives. International Patent Application WO2010143116A1, published 2010-12-09. https://patents.google.com/patent/WO2010143116A1/en View Source
